2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxoisoindole core, a thiadiazole ring, and a tetrahydrofuran moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isoindole Core: Starting with phthalic anhydride, the isoindole core can be synthesized through a condensation reaction with an appropriate amine.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazide and an appropriate aldehyde or ketone.
Attachment of the Tetrahydrofuran Moiety: This step often involves the use of tetrahydrofuran derivatives in a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe for studying enzyme interactions, particularly those involving thiadiazole-containing substrates. Its ability to form stable complexes with metal ions can also be exploited in bioinorganic chemistry.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The presence of multiple functional groups allows for the design of derivatives with enhanced biological activity, targeting diseases such as cancer or bacterial infections.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The thiadiazole ring, in particular, is known for its ability to inhibit certain enzymes by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the thiadiazole ring, making it less versatile in terms of biological activity.
N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione: Similar structure but without the methoxyethyl group, which may affect its solubility and reactivity.
Uniqueness
The presence of the methoxyethyl group, the thiadiazole ring, and the tetrahydrofuran moiety in a single molecule makes 2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide unique
Properties
Molecular Formula |
C18H18N4O5S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1,3-dioxo-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]isoindole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O5S/c1-26-8-6-22-16(24)11-5-4-10(9-12(11)17(22)25)14(23)19-18-21-20-15(28-18)13-3-2-7-27-13/h4-5,9,13H,2-3,6-8H2,1H3,(H,19,21,23) |
InChI Key |
RGCOOYDRCVSXLW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
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